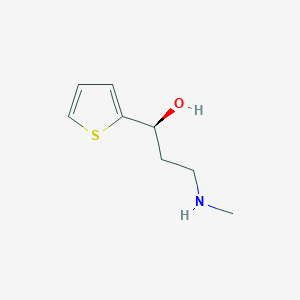
(S)-(-)-3-(N-méthylamino)-1-(2-thiényl)-1-propanol
Vue d'ensemble
Description
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a chiral compound that features a thienyl group attached to a propanol backbone with a methylamino substituent
Applications De Recherche Scientifique
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Biological Studies: Researchers study its interactions with biological systems to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the thienyl group, which is then attached to a propanol backbone.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, ensuring the desired (S)-configuration.
Industrial Production Methods
In industrial settings, the production of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted thienyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(+)-3-(N-methylamino)-1-(2-thienyl)-1-propanol: The enantiomer of the compound with similar structural features but different stereochemistry.
3-(N-methylamino)-1-(2-thienyl)-1-propanol: The racemic mixture containing both (S)- and ®-enantiomers.
2-(N-methylamino)-1-(2-thienyl)-1-propanol: A structural isomer with the amino group attached to a different carbon atom.
Uniqueness
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is unique due to its specific (S)-configuration, which can result in distinct pharmacological and chemical properties compared to its enantiomers and structural isomers. This stereochemistry can influence its binding affinity, selectivity, and overall biological activity.
Propriétés
IUPAC Name |
(1S)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVVFOJMOHFRL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151422 | |
| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116539-55-0 | |
| Record name | (αS)-α-[2-(Methylamino)ethyl]-2-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116539-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43P2XE546O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Q1: What are the primary methods for synthesizing (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol?
A1: Several approaches have been explored for the synthesis of this compound. One method involves utilizing chiral resolving agents to separate the desired (S)-enantiomer from a racemic mixture. [, ] For instance, treatment with (-)-2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid can lead to the formation of diastereomeric salts, which can be separated by crystallization. [] Another approach involves asymmetric synthesis using immobilized Saccharomyces cerevisiae in a microcapsule system. [] This method utilizes the stereoselectivity of enzymes within the yeast to produce the desired enantiomer.
Q2: The research mentions "enantiomeric enrichment." What does this mean in the context of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol synthesis?
A2: Enantiomeric enrichment refers to the process of increasing the proportion of the desired enantiomer, in this case, the (S)-enantiomer, in a mixture that also contains its mirror image, the (R)-enantiomer. Achieving high enantiomeric purity is crucial in pharmaceutical synthesis, as different enantiomers can have drastically different biological activities. In the case of duloxetine, only the (S)-enantiomer exhibits the desired therapeutic effects. []
Q3: One paper mentions using a ruthenium-based catalyst in the synthesis. What is the significance of using such a catalyst?
A3: The paper describes a process using a dimeric p-cymene-ruthenium complex with a chiral ligand ((S,S)-TsDPEN) for the preparation of (S)-3-(N-methylamino)-1-(2-thienyl)-1-propanol. [] This suggests the utilization of asymmetric hydrogenation, a powerful tool in organic synthesis to create chiral centers selectively. Ruthenium-based catalysts, particularly those with chiral ligands, are known for their high activity and enantioselectivity in hydrogenation reactions, enabling the production of the desired (S)-enantiomer with high purity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


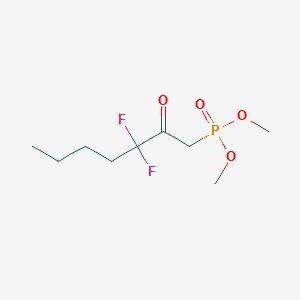
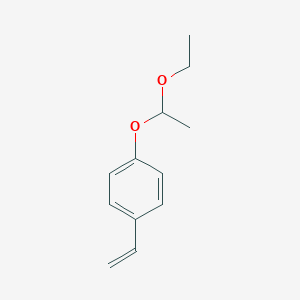
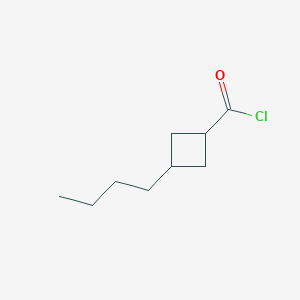
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)

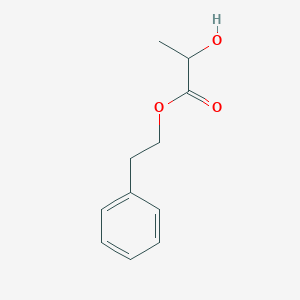
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)

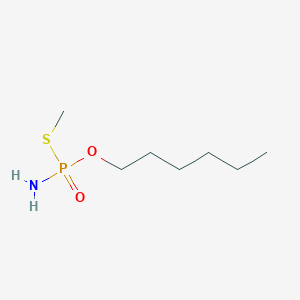
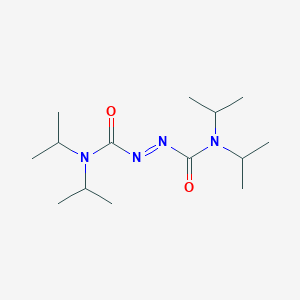
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)
![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)
